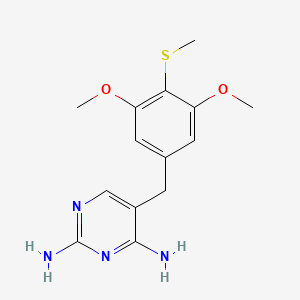

Metioprim

Description

Properties

CAS No. |

68902-57-8 |

|---|---|

Molecular Formula |

C14H18N4O2S |

Molecular Weight |

306.39 g/mol |

IUPAC Name |

5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |

InChI Key |

HRZQMMXCASMDBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |

Appearance |

Solid powder |

Other CAS No. |

68902-57-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-((3,5-dimethoxy-4-(methylthio)phenyl)methyl)-2,4-pyrimidinediamine methioprim metioprim Ro 126995 Ro-126995 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Synthesis of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the history, synthesis, and mechanism of action of the antibacterial agent Trimethoprim. It includes detailed experimental protocols, quantitative data, and visualizations to support research and development in the field of medicinal chemistry and drug discovery. It is noted that the initial query for "Metioprim" has been interpreted as a likely misspelling of "Trimethoprim," the subject of this document.

Discovery and History

Trimethoprim, a synthetic broad-spectrum antibacterial agent, was first introduced for medical use in 1962. Its name is derived from its chemical structure, specifically its trimethoxybenzyl and pyrimidine components. By 1972, it was being utilized in Finland for the prophylactic treatment of urinary tract infections. A significant development in its clinical application was its combination with sulfamethoxazole, which produces a synergistic antibacterial effect.

Mechanism of Action

Trimethoprim functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[1][2][3] By binding to DHFR, Trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][3][4] THF is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the necessary precursors for the production of bacterial DNA, RNA, and proteins.[1][3][5] The disruption of this pathway ultimately leads to the cessation of bacterial growth and cell death.

The selectivity of Trimethoprim for the bacterial DHFR enzyme over its mammalian counterpart is a key factor in its therapeutic efficacy and safety profile.[3][5]

Below is a diagram illustrating the mechanism of action of Trimethoprim within the bacterial folate synthesis pathway.

Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.

Synthesis of Trimethoprim

Several synthetic routes for Trimethoprim have been developed. A common and efficient approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable propionitrile derivative, followed by a cyclization reaction with guanidine.

A patented method highlights a two-step process that is amenable to industrial scale-up due to its high yield and operational simplicity.[6]

-

Condensation: 3,4,5-trimethoxybenzaldehyde is reacted with anilinopropionitrile.

-

Cyclization: The resulting condensation product is then cyclized with guanidine to form Trimethoprim.

Below is a workflow diagram outlining a general synthesis route for Trimethoprim.

Caption: General workflow for the synthesis of Trimethoprim.

Experimental Protocols

The following experimental protocols are based on a patented synthesis method for Trimethoprim.[6]

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde and Anilinopropionitrile

-

Apparatus: A 1000 mL four-hole boiling flask equipped with a reflux water-dividing device.

-

Reagents and Solvents:

-

3,4,5-Trimethoxybenzaldehyde (TMB): 49g (0.25 mol)

-

Anilinopropionitrile: 42.5g (0.29 mol)

-

Dimethyl Sulfoxide (DMSO): 150 mL

-

Sodium Methoxide: 15g

-

Toluene: 100 mL

-

-

Procedure:

-

Add all reagents and solvents to the reaction flask.

-

Heat the mixture to 110 °C to initiate a reflux reaction.

-

Continue the reaction until no more water is generated and collected in the water trap.

-

Stop the reaction and distill off the toluene under reduced pressure.

-

Add 400 mL of water to the remaining mixture.

-

Stir and cool the mixture to 5-10 °C.

-

Isolate the product by suction filtration.

-

Dry the product in an oven.

-

Step 2: Cyclization to form Trimethoprim

-

Apparatus: A 500 mL three-necked flask.

-

Reagents and Solvents:

-

Condensation product from Step 1: 32g

-

Guanidinium hydrochloride: 19g

-

Sodium methoxide: 50g

-

Ethanol: 100 mL

-

-

Procedure:

-

Add the condensation product, guanidinium hydrochloride, sodium methoxide, and ethanol to the reaction flask.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Distill off a portion of the solvent.

-

Add 100 mL of water to the reaction mixture.

-

Stir and cool the mixture to 5-10 °C.

-

Isolate the Trimethoprim product by suction filtration.

-

Dry the product in an oven.

-

Quantitative Data

The following table summarizes the quantitative data from the described synthesis method.[6]

| Step | Product | Yield | Purity (HPLC) | Melting Point (°C) |

| Condensation | Condensation Intermediate | 97% | Not Reported | 132.5 - 132.5 |

| Cyclization | Trimethoprim | 96% | 98.7% | 201.5 - 201.7 |

References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

The Antibacterial Spectrum of Metioprim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metioprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. By blocking this enzyme, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidine, and certain amino acids. This disruption of nucleic acid and protein synthesis ultimately leads to the inhibition of bacterial growth. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound's antibacterial activity is a direct result of its high affinity for bacterial dihydrofolate reductase. The binding of this compound to the active site of DHFR is significantly stronger than its affinity for the mammalian counterpart, which accounts for its selective toxicity against bacteria. This inhibition is competitive with the natural substrate, dihydrofolic acid. The subsequent depletion of tetrahydrofolate stalls DNA synthesis and other essential metabolic processes, leading to a bacteriostatic effect.

The following diagram illustrates the simplified folic acid synthesis pathway and the point of inhibition by this compound.

Caption: Simplified diagram of the bacterial folic acid synthesis pathway and the inhibitory action of this compound on Dihydrofolate Reductase (DHFR).

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of bacterial isolates. While comprehensive data for this compound as a single agent is limited in publicly available literature, its activity has been reported to be two to four times more potent than its analogue, Trimethoprim, against anaerobic bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. It is important to note that much of the available data is for Trimethoprim, often in combination with Sulfamethoxazole.

Anaerobic Bacteria

This compound has demonstrated significant activity against various anaerobic organisms. The data presented below is for the combination of Sulfamethoxazole and Trimethoprim (ratio 19:1), which is often used to enhance antibacterial efficacy through sequential blockade of the folate pathway. Given that this compound is more potent than Trimethoprim against anaerobes, the MIC values for this compound alone are expected to be lower.

Table 1: In Vitro Activity of Sulfamethoxazole/Trimethoprim (19:1) Against Anaerobic Bacteria

| Organism | No. of Strains | MIC50 (µg/mL) | MIC80 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | 21 | 2.2 | 3.5 | 4.0 |

Data sourced from a study on the activity of diaminobenzylpyrimidines against anaerobic bacteria.

A separate study on 144 obligately anaerobic bacteria found that 85% were susceptible to a combination of sulfamethoxazole and trimethoprim (MIC ≤ 16 µg/ml at a 19:1 ratio).[1] All 45 strains of the Bacteroides fragilis group tested in this study were susceptible to the combination.[2]

Aerobic and Facultative Anaerobic Bacteria

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is conducted using standardized microbiological methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria or a suitable anaerobic broth (e.g., supplemented Brucella broth) for anaerobic bacteria.

2. Inoculum Preparation:

-

Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing serial twofold dilutions of this compound.

-

The plates are incubated at 35-37°C for 16-20 hours for aerobic bacteria or under anaerobic conditions for 24-48 hours for anaerobic bacteria.

4. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

The following diagram illustrates the workflow for the broth microdilution method.

Caption: A flowchart outlining the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Dilution Method for Anaerobic Bacteria

This is a reference method for susceptibility testing of anaerobic bacteria.

1. Preparation of Agar Plates:

-

Serial twofold dilutions of this compound are incorporated into molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) before it solidifies.

-

The agar is then poured into petri dishes and allowed to set.

2. Inoculum Preparation:

-

A bacterial suspension is prepared as described for the broth microdilution method.

3. Inoculation:

-

A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound using a multipoint inoculator.

4. Incubation:

-

The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

5. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or a single colony.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay is used to quantify the inhibitory activity of this compound against the DHFR enzyme.

1. Reaction Mixture Preparation:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH (the enzyme's cofactor), and purified bacterial DHFR enzyme.

2. Inhibition Assay:

-

Various concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF).

3. Measurement of Activity:

-

The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined.

The following diagram illustrates the principle of the DHFR inhibition assay.

Caption: A diagram illustrating the components and measurement principle of a Dihydrofolate Reductase (DHFR) inhibition assay.

Conclusion

This compound is a potent inhibitor of bacterial dihydrofolate reductase with demonstrated in vitro activity against a range of bacteria, particularly anaerobes. Its mechanism of action, targeting a crucial step in the folic acid synthesis pathway, makes it an effective antibacterial agent. While comprehensive quantitative data for this compound as a single agent is not as abundant as for its analogue Trimethoprim, the available evidence suggests a similar and, in some cases, superior antibacterial spectrum. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of this compound's efficacy and the potential for its further development as a therapeutic agent. Further research to establish a more complete profile of its in vitro activity against a wider array of clinically relevant pathogens is warranted.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Metioprim

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core chemical properties and solubility profile of Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). Understanding these physicochemical characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and bioavailability.

Core Chemical Properties of this compound

This compound is an antibacterial agent belonging to the dimethoxybenzene and pyrimidine chemical classes.[1] Its core structure and properties are summarized below. Most of the physical properties available in public literature are computationally predicted values.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine | [1] |

| CAS Number | 68902-57-8 | [1] |

| Chemical Formula | C₁₄H₁₈N₄O₂S | [1] |

| Molecular Weight | 306.39 g/mol | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 |[1] |

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 563.3 ± 60.0 °C | [2] |

| Density | 1.31 ± 0.1 g/cm³ | [2] |

| pKa | 7.04 ± 0.10 |[2] |

Solubility Profile of this compound

Detailed experimental solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, its solubility in dimethyl sulfoxide (DMSO) has been reported.

Table 3: Known Solubility of this compound

| Solvent | Concentration |

|---|

| DMSO | 10 mM |

Due to the limited public data on this compound, the closely related antibacterial agent Trimethoprim (CAS: 738-70-5) is presented here as a case study. Trimethoprim shares structural similarities and the same mechanism of action, and its well-documented solubility provides a valuable reference for researchers. An equilibrium method was used to measure its solubility across a range of temperatures.[3]

Table 4: Experimental Solubility of Trimethoprim in Pure Solvents

| Solvent | Temperature (K) | Molar Fraction (10⁴x) |

|---|---|---|

| Water | 293.15 | 0.024 |

| 302.75 | 0.033 | |

| 312.55 | 0.046 | |

| 322.65 | 0.063 | |

| Ethanol | 293.15 | 0.491 |

| 302.75 | 0.697 | |

| 312.55 | 0.982 | |

| 322.65 | 1.365 | |

| 2-Propanol | 293.15 | 0.222 |

| 302.75 | 0.316 | |

| 312.55 | 0.446 | |

| 322.65 | 0.627 | |

| Acetonitrile | 293.15 | 0.244 |

| 302.75 | 0.354 | |

| 312.55 | 0.505 | |

| 322.65 | 0.710 | |

| Ethyl Acetate | 293.15 | 0.082 |

| 302.75 | 0.119 | |

| 312.55 | 0.170 | |

| 322.65 | 0.241 |

Data sourced from Yin et al., 2016.[3]

The data indicates that the solubility of Trimethoprim is lowest in water and highest in ethanol.[3] In all tested solvents, solubility increases with temperature, indicating that the dissolution process is endothermic.[3] For organic solvents like DMSO and dimethyl formamide, Trimethoprim solubility is approximately 20 mg/mL and 13 mg/mL, respectively.[4]

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail common methodologies for determining solubility and pKa.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]

Principle: An excess amount of the solid compound is agitated in a chosen solvent or buffer system for a prolonged period until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[5][6]

Detailed Protocol:

-

Preparation: Add an excess amount of the solid test compound (e.g., this compound) to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, organic solvents).[5][7] The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[6][8]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration using low-binding filter plates (e.g., Millipore Multiscreen solubility filter plates).[8]

-

Quantification: Accurately dilute the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Calibration: Create a calibration curve using standards of known concentrations to ensure accurate quantification of the compound in the filtrate.[7]

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable substances.[9][10]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Detailed Protocol:

-

System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][12]

-

Sample Preparation: Prepare a solution of the test compound (e.g., 1mM this compound). To maintain a constant ionic strength throughout the experiment, use a background electrolyte such as 0.15 M potassium chloride (KCl).[11][12]

-

Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂. Immerse the pH electrode into the solution.[11]

-

Titration Process: For a basic compound like this compound, make the solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[11][12] Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH) until the pH reaches a basic value (e.g., pH 12-12.5).[11][12] Record the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be precisely identified as the point of maximum slope on the first derivative of the titration curve.[9] Perform at least three replicate titrations to ensure reproducibility.[11]

Physicochemical Profiling Workflow

The determination of chemical and physical properties is a critical component of the early drug discovery and development pipeline.[13][14] These properties are interconnected and dictate the suitability of a compound for further development.

References

- 1. This compound | C14H18N4O2S | CID 68590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 68902-57-8 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

In Vitro Activity of Metioprim Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Metioprim against a range of anaerobic bacteria. This compound, a 2,4-diamino-5-benzylpyrimidine, is an inhibitor of dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway of bacteria. Its efficacy against anaerobic bacteria has been a subject of scientific investigation. This document synthesizes available data on its in vitro potency, details the experimental methodologies used for its evaluation, and presents this information in a clear and accessible format for research and development purposes.

Quantitative Data Summary

The in vitro activity of this compound against various anaerobic bacteria is commonly determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound against several anaerobic bacterial species as determined by agar dilution susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria [1]

| Bacterial Species | Number of Strains Tested | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Geometric Mean MIC (µg/ml) |

| Bacteroides fragilis | 33 | <0.2- >50 | 3.2 | >50 | 2.9 |

| Other Bacteroides sp. | 15 | <0.2- >50 | 3.2 | >50 | 1.9 |

| Fusobacterium sp. | 5 | 1.6-12.5 | 3.2 | 12.5 | 4.2 |

| Anaerobic cocci | 15 | <0.2-25 | 0.8 | 25 | 0.9 |

| Non-spore-forming gram-positive rods | 15 | <0.2- >50 | 0.4 | >50 | 0.7 |

| Clostridium sp. | 20 | <0.2- >50 | 6.3 | >50 | 2.1 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The data presented in this guide were primarily obtained through the agar dilution method, a reference standard for susceptibility testing of anaerobic bacteria.[2]

Agar Dilution Susceptibility Testing

This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Detailed Methodology: [1]

-

Preparation of Antimicrobial Agent Stock Solutions: this compound was dissolved in a suitable solvent to create a high-concentration stock solution.

-

Preparation of Agar Plates:

-

Diagnostic Sensitivity Test agar (Oxoid Ltd., London, England) was prepared and supplemented with vitamin K1 (1 µg/ml), hemin (5 µg/ml), sodium pyruvate (1 mg/ml), and 5% horse blood.

-

Serial twofold dilutions of this compound, ranging from 0.1 to 50 µg/ml, were prepared.

-

Each dilution of the antimicrobial agent was added to molten agar, mixed thoroughly, and poured into petri dishes.

-

A control plate containing no antimicrobial agent was also prepared.

-

-

Inoculum Preparation:

-

Bacterial strains were isolated from recent clinical specimens and identified using established methods.

-

Colonies from a 48-hour culture on Brucella agar were suspended in Brucella broth.

-

The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, corresponding to approximately 1 x 10⁸ CFU/ml.

-

-

Inoculation of Plates:

-

The prepared agar plates were inoculated with approximately 5 x 10³ bacteria per spot. A Steers replicator is commonly used for this purpose, allowing for the testing of multiple isolates simultaneously.[3]

-

-

Incubation:

-

The inoculated plates were incubated in an anaerobic environment, such as GasPak jars (BBL Microbiology Systems), at 37°C for 42 to 44 hours.

-

-

Determination of MIC:

-

Following incubation, the plates were examined for bacterial growth.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth, or resulted in a barely visible haze or a few tiny colonies.[4]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the agar dilution method for determining the in vitro activity of this compound against anaerobic bacteria.

Caption: Agar dilution susceptibility testing workflow for this compound against anaerobic bacteria.

References

- 1. journals.asm.org [journals.asm.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]

Metioprim as a Competitive Inhibitor of Dihydrofolate Reductase: A Technical Guide

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the fundamental building blocks of DNA and proteins.[2][4] Consequently, DHFR is a vital target for various therapeutic agents, including anticancer and antimicrobial drugs.[2][5][6]

Metioprim is a synthetic antibacterial agent that functions as a competitive inhibitor of bacterial dihydrofolate reductase.[7][8][9] It belongs to the class of lipophilic antifolates, structurally similar to the well-known DHFR inhibitor, trimethoprim.[10][11] By selectively targeting the bacterial enzyme, this compound disrupts essential cellular processes, leading to the inhibition of bacterial growth and proliferation.[12] This guide provides an in-depth technical overview of this compound's mechanism of action, inhibitory profile, and the experimental protocols used to characterize its activity.

Mechanism of Action

The primary mechanism of action of this compound involves the competitive inhibition of dihydrofolate reductase. In the folate synthesis pathway, DHFR catalyzes the NADPH-dependent reduction of DHF to THF.[3][13] this compound, due to its structural similarity to the natural substrate DHF, binds to the active site of the bacterial DHFR enzyme.[6][14][15] This binding event physically obstructs the access of DHF to the active site, thereby preventing the synthesis of THF.

The depletion of the THF pool has profound consequences for the bacterial cell. Without adequate THF cofactors, the synthesis of purines and thymidylate is halted, which in turn inhibits DNA replication and repair.[2][4][6] Furthermore, the synthesis of essential amino acids like methionine and glycine is also impaired.[4] This cascade of metabolic disruption ultimately leads to bacteriostasis and, in many cases, cell death.[12]

The following diagram illustrates the folate synthesis pathway and the inhibitory action of this compound.

Caption: Folate synthesis pathway and inhibition by this compound.

Synergistic Activity with Sulfonamides

This compound's antibacterial efficacy can be significantly enhanced when used in combination with sulfonamides, such as dapsone (DDS).[7] This synergy arises from the sequential blockade of two distinct enzymes in the folate metabolic pathway. While this compound inhibits DHFR, sulfonamides target an earlier step by inhibiting dihydropteroate synthase (DHPS), the enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid (PABA).[12] This dual inhibition leads to a more profound depletion of THF, resulting in a potent bactericidal effect.

The diagram below illustrates the synergistic action of this compound and sulfonamides.

Caption: Synergistic inhibition of the folate pathway.

Quantitative Inhibition Profile

| Organism | Parameter | Value | Reference |

| Anaerobic bacteria | Average MIC | 3.2 µg/mL | [7] |

| Escherichia coli | MIC | 0.7 µg/mL | [7] |

| Various mycobacteria | Synergistic activity with DDS | Not specified | [7] |

For comparison, the related compound trimethoprim has a Ki of 0.165 nM and an IC50 of 20.4 nM for E. coli DHFR.[15]

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

The following protocol outlines a standard colorimetric assay to determine the inhibitory activity of compounds like this compound against DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF.[16][17] The rate of this reaction is proportional to the DHFR activity. An inhibitor will decrease the rate of NADPH oxidation.

Materials and Reagents:

-

DHFR enzyme (recombinant)

-

DHFR assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, DHFR enzyme, and the test inhibitor at the desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well microplate, set up the following reactions:

-

Enzyme Control: DHFR assay buffer, DHFR enzyme, and solvent control.

-

Inhibitor Wells: DHFR assay buffer, DHFR enzyme, and the test inhibitor at various concentrations.

-

Positive Control: DHFR assay buffer, DHFR enzyme, and a known inhibitor like methotrexate.

-

Blank: DHFR assay buffer without the enzyme.

-

-

Pre-incubation: Add the enzyme, buffer, and inhibitor (or solvent) to the wells. Mix and pre-incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Initiate the reaction by adding NADPH and DHF to all wells.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The following diagram provides a visual workflow for the DHFR inhibition assay.

Caption: Workflow for a DHFR inhibition assay.

Structure-Activity Relationship (SAR)

The efficacy of this compound and related diaminopyrimidine inhibitors is intrinsically linked to their chemical structure. The diaminopyrimidine core is a critical pharmacophore that mimics the pteridine ring of the natural substrate, DHF.[15] This allows the inhibitor to form key hydrogen bonds with conserved amino acid residues in the active site of DHFR.[15] The trimethoxybenzyl group of this compound and trimethoprim fits into a hydrophobic pocket within the enzyme's active site, further enhancing binding affinity.[15]

Structure-activity relationship (SAR) studies on trimethoprim analogs have provided insights into the molecular interactions governing DHFR inhibition.[13][18][19] Modifications to the benzyl ring, such as altering the position and nature of the substituents, can significantly impact the inhibitor's potency and selectivity for bacterial versus mammalian DHFR.[19] This highlights the importance of the inhibitor's three-dimensional conformation and its complementarity to the enzyme's active site.[20]

Conclusion

This compound is a potent competitive inhibitor of bacterial dihydrofolate reductase, a well-established target for antimicrobial agents. Its mechanism of action, centered on the disruption of the folate metabolic pathway, underscores the elegance of targeted enzyme inhibition. The synergistic effect observed with sulfonamides further exemplifies the power of combination therapy in combating bacterial infections. The quantitative data, though limited in the public domain, demonstrates its efficacy against a range of bacteria. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel DHFR inhibitors. Future research into the structure-activity relationships of this compound analogs could lead to the development of next-generation antibiotics with improved potency and selectivity.

References

- 1. apexbt.com [apexbt.com]

- 2. DihydrofolateReductase [collab.its.virginia.edu]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. researchgate.net [researchgate.net]

- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 13. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Solution of the conformation and alignment tensors for the binding of trimethoprim and its analogs to dihydrofolate reductase: 3D-quantitative structure-activity relationship study using molecular shape analysis, 3-way partial least-squares regression, and 3-way factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Dance: A Technical Guide to the Enhanced Activity of Trimethoprim and Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the well-established synergistic relationship between trimethoprim and sulfonamides, a combination that has been a cornerstone of antimicrobial therapy for decades. By targeting sequential steps in the bacterial folic acid synthesis pathway, these two drug classes achieve a level of antimicrobial activity far exceeding the sum of their individual effects. This guide provides a comprehensive overview of the mechanism of action, quantitative data on their synergistic activity, detailed experimental protocols for assessing synergy, and visualizations of the underlying biochemical and experimental frameworks.

The Core of Synergy: Mechanism of Action

The synergistic interaction between trimethoprim and sulfonamides stems from their sequential blockade of the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids.[1][2]

Sulfonamides, such as sulfamethoxazole and sulfadiazine, are structural analogs of para-aminobenzoic acid (p-aminobenzoic acid). They competitively inhibit the enzyme dihydropteroate synthase, preventing the conversion of PABA into dihydropteroate. Trimethoprim then acts on a subsequent step in the pathway, inhibiting dihydrofolate reductase, the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate.[3] This dual-pronged attack leads to a significant depletion of tetrahydrofolate, ultimately halting bacterial growth and, in many cases, leading to bacterial cell death.[4]

Recent research has also suggested a model of "mutual potentiation," where the action of each drug enhances the activity of the other beyond simple sequential blockade, contributing to the potent synergy observed.

Quantitative Analysis of Synergistic Activity

The synergy between trimethoprim and sulfonamides can be quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[5][6][7] An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index > 4.0 indicates antagonism.[5]

Below are tables summarizing the synergistic activity of trimethoprim with sulfamethoxazole and sulfadiazine against various bacterial species.

Table 1: Synergistic Activity of Trimethoprim and Sulfamethoxazole against Staphylococcus aureus

| Strain Type | Drug | MIC90 (mg/L) Alone | MIC90 (mg/L) in Combination (19:1 SMX:TMP) | FIC Index | Reference |

| Methicillin-Sensitive S. aureus (MSSA) | Sulfamethoxazole (SMX) | 64 | 2 | ≤ 0.6 (in 98% of strains) | [8] |

| Trimethoprim (TMP) | 0.5 | [8] | |||

| Methicillin-Resistant S. aureus (MRSA) | Sulfamethoxazole (SMX) | 256 | 4 | ≤ 0.6 (in 77% of strains) | [8] |

| Trimethoprim (TMP) | 0.5 | [8] | |||

| Methicillin-Resistant S. aureus (MRSA) | Sulfamethoxazole (SMX) | Universally Resistant | 6- to 25-fold decrease in MIC | Synergistic | [9] |

| Trimethoprim (TMP) | - | 6- to 25-fold decrease in MIC | Synergistic | [9] |

Table 2: Synergistic Activity of Trimethoprim and Sulfadiazine against Streptococcus equi

| Bacterial Subspecies | Drug Combination | Average FIC Index | Range of Ratios Showing Synergy | Reference |

| S. equi subsp. equi | Trimethoprim-Sulfadiazine | 0.321 | 1:1 to 1:256 | [10] |

| S. equi subsp. zooepidemicus | Trimethoprim-Sulfadiazine | 0.381 | 1:1 to 1:256 | [10] |

| S. equi (general) | Trimethoprim-Sulfadiazine | ≤ 0.5 | 1:1 to 1:256 | [11] |

Table 3: Activity of Trimethoprim and Sulfamethoxazole against Escherichia coli

| Condition | Drug/Combination | Observation | Reference |

| In vitro (static turbidimetric system) | Trimethoprim-Sulfamethoxazole | Revealed even more synergic interaction than conventional MIC tests. | [4] |

| Minimal Medium | Trimethoprim-Sulfamethoxazole | Sulfamethoxazole can promote a bactericidal response with trimethoprim under a narrow range of concentrations. | [12] |

| Time-Kill Studies (vs. S. maltophilia) | Trimethoprim-Sulfamethoxazole | Demonstrated substantial killing at 24 hours against E. coli. | [13][14] |

Detailed Experimental Protocols

Accurate assessment of antimicrobial synergy is critical for research and drug development. The following are detailed methodologies for key experiments used to evaluate the synergistic activity of trimethoprim and sulfonamides.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the FIC index.[5][6]

1. Preparation of Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Stock solutions of Trimethoprim and the chosen Sulfonamide at known concentrations.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

2. Assay Setup:

-

Dispense 50 µL of CAMHB into each well of the microtiter plate.[6]

-

Create serial twofold dilutions of the sulfonamide along the x-axis (e.g., columns 1-10) and serial twofold dilutions of trimethoprim along the y-axis (e.g., rows A-G).

-

Row H should contain serial dilutions of the sulfonamide alone to determine its MIC, and a designated column (e.g., column 11) should contain serial dilutions of trimethoprim alone to determine its MIC.

-

A well with only broth and inoculum serves as a positive growth control, and a well with only broth serves as a negative sterility control.

3. Inoculation and Incubation:

-

Inoculate each well with 50 µL of the standardized bacterial suspension.[6]

-

Incubate the plates at 35-37°C for 16-20 hours.

4. Data Analysis and FIC Index Calculation:

-

After incubation, determine the MIC of each drug alone and the MIC of the drugs in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

The FIC for each drug in a given well is calculated as:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

-

The FIC index for each combination is the sum of the individual FICs:

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

The lowest FIC index value is reported as the result for the combination.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time and can distinguish between bacteriostatic and bactericidal effects.

1. Preparation of Materials:

-

Culture tubes with appropriate broth (e.g., CAMHB).

-

Stock solutions of the test antimicrobials.

-

Standardized bacterial inoculum (e.g., 1.5 x 10^5 CFU/mL).[15]

2. Assay Setup:

-

Prepare tubes containing:

-

Drug-free broth (growth control).

-

Trimethoprim alone at a specific concentration (e.g., 1x MIC).

-

Sulfonamide alone at a specific concentration (e.g., 1x MIC).

-

The combination of Trimethoprim and the sulfonamide at the same concentrations.

-

3. Inoculation, Sampling, and Incubation:

-

Inoculate all tubes with the standardized bacterial suspension.

-

Incubate the tubes at 35-37°C.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.[15]

-

Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).

4. Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]

-

A bactericidal effect is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the bacterial folate biosynthesis pathway.

Caption: Workflow for the checkerboard synergy assay.

Caption: Workflow for the time-kill synergy assay.

References

- 1. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Veterinary-Specific Interpretive Criteria for Susceptibility Testing of Streptococcus equi Subspecies with Trimethoprim-Sulfamethoxazole and Trimethoprim-Sulfadiazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. journals.asm.org [journals.asm.org]

Metioprim's Inhibitory Action: A Deep Dive into the Core Principles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underlying the inhibitory action of Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and processes involved.

Core Mechanism of Action: Targeting Dihydrofolate Reductase

This compound's primary antibacterial activity stems from its function as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR)[1]. DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis, repair, and cellular replication.

By competitively binding to the active site of bacterial DHFR, this compound effectively blocks the production of THF. This disruption of the folate pathway leads to a depletion of the necessary building blocks for DNA and protein synthesis, ultimately resulting in bacteriostasis and, in synergy with other agents, bactericidal effects. A key advantage of this compound and other diaminopyrimidines is their selective affinity for the bacterial enzyme over the mammalian counterpart, which forms the basis of their therapeutic index.

The Folic Acid Pathway and this compound's Point of Intervention

The bacterial folic acid synthesis pathway is a well-established target for antimicrobial agents. This compound's intervention point is downstream of the action of sulfonamides, which inhibit dihydropteroate synthase, an enzyme earlier in the pathway. This sequential blockade is the foundation for the synergistic activity observed between this compound and sulfonamides.

Quantitative Data on this compound's Inhibitory Action

| Parameter | Organism/Condition | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 0.7 µg/mL | [1] |

| Average Minimum Inhibitory Concentration (MIC) | Anaerobic bacteria | 3.2 µg/mL | [1] |

| Comparative Activity | Anaerobic bacteria | 2-4 times more active than trimethoprim | [2][3] |

Synergistic Interactions with Sulfonamides

This compound exhibits strong synergistic activity when used in combination with sulfonamides, such as sulfadiazine and dapsone (DDS)[1][4]. This synergy arises from the sequential blockade of two distinct enzymes in the same metabolic pathway, as illustrated in Figure 1. By inhibiting both dihydropteroate synthase and dihydrofolate reductase, the combination delivers a more potent and often bactericidal effect than either agent alone. This dual-target approach also helps to reduce the likelihood of the development of bacterial resistance.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the inhibitory action of compounds like this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is fundamental to determining the inhibitory potential of a compound against the DHFR enzyme.

Objective: To quantify the inhibitory activity of this compound on DHFR by measuring the decrease in the rate of NADPH oxidation.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. An inhibitor will slow down this rate.

Materials:

-

Purified bacterial DHFR enzyme

-

This compound (or other test inhibitors)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, DHF, and NADPH in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A constant amount of DHFR enzyme solution

-

Varying concentrations of this compound (to generate a dose-response curve)

-

A control well with no inhibitor.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a fixed concentration of NADPH to all wells, followed immediately by the addition of DHF to initiate the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit DHFR activity by 50%.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activity of brodimoprim and this compound alone and in combination with sulfonamides against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Brodimoprim and this compound Alone and in Combination with Sulfonamides Against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Methodological & Application

Metioprim In Vitro Experimental Protocols: A Comprehensive Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR).[1] The following sections outline the methodologies for determining its antibacterial activity, assessing its synergistic potential with other antibiotics, and evaluating its cytotoxicity against mammalian cell lines.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), a crucial precursor for the synthesis of thymidine and ultimately, bacterial DNA.[2] By blocking this step, this compound disrupts bacterial DNA synthesis, leading to inhibition of growth. This mechanism of action is similar to that of the well-characterized antibiotic, Trimethoprim.[2][3]

Figure 1: Mechanism of action of this compound.

Data Presentation

Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the related compound Trimethoprim against various bacterial species.

| Bacterium | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Reference |

| Anaerobic Bacteria (average) | 3.2 | - | [1] |

| Escherichia coli | 0.7 | ≤1 | [1][4] |

| Anaerobic Bacteria (susceptible strains) | - | ≤1 (12% of strains) | [4] |

Synergistic Activity of this compound/Trimethoprim with Sulfonamides

The Fractional Inhibitory Concentration (FIC) index is used to determine the synergistic, additive, indifferent, or antagonistic effect of drug combinations. Synergy is generally defined as an FIC index of ≤ 0.5.

| Bacterial Group | Drug Combination | FIC Index | Interpretation | Reference |

| Anaerobic Bacteria | Trimethoprim + Sulfamethoxazole | Synergism observed | - | [4] |

| Escherichia coli | Trimethoprim + Sulfamethoxazole | Synergistic | Marked reduction in fimbrial synthesis | [5] |

Cytotoxicity of Trimethoprim Conjugates

The cytotoxic effects of Trimethoprim and its conjugates have been evaluated using the MTT assay. The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.

| Compound | Cell Line | IC50 Value | Exposure Time | Reference |

| Trimethoprim | 5RP7 (cancer), F2408 (normal) | ~100-200 µM | 24 hours | [3] |

| Trimethoprim + maleic acid | 5RP7, F2408 | >50 µM | 24 hours | [3] |

| Trimethoprim + oxalic acid dihydrate | 5RP7, F2408 | ~200 µM | 24 hours | [3] |

| Trimethoprim + oxalic acid dihydrate | 5RP7, F2408 | ~50 µM | 48 hours | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Figure 2: Workflow for MIC determination.

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the adjusted bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of this compound in combination with another antibiotic (e.g., a sulfonamide).

Figure 3: Workflow for the checkerboard assay.

Materials:

-

This compound and second antibiotic

-

Appropriate broth medium

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Prepare Drug Solutions: Create stock solutions for both this compound and the second antibiotic.

-

Plate Setup: In a 96-well plate, serially dilute this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of different concentration combinations.

-

Inoculation: Inoculate all wells with a standardized bacterial inoculum.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index: FIC Index = FIC of this compound + FIC of Drug B.

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive or Indifference

-

FIC Index > 4: Antagonism

-

-

MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.

Figure 4: Workflow for the MTT cytotoxicity assay.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Sterile 96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the log of the drug concentration.

References

- 1. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the susceptibilities of anaerobic bacteria to trimethoprim and sulfamethoxazole individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of trimethoprim and sulfamethoxazole on the synthesis, expression, and function of type 1 fimbriae of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibition Assay Using Metioprim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it a key target for therapeutic agents in the treatment of cancers and infectious diseases.[1] Metioprim is a competitive inhibitor of bacterial DHFR, belonging to the diaminopyrimidine class of compounds, similar to Trimethoprim. This document provides a detailed protocol for assessing the inhibitory activity of this compound against DHFR using a spectrophotometric assay.

Principle of the Assay

The DHFR inhibition assay is based on monitoring the enzymatic conversion of DHF to THF, which is coupled to the oxidation of the cofactor NADPH to NADP+. The reaction can be followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2] In the presence of an inhibitor like this compound, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Bacterial DHFR | Data not available | - |

| Trimethoprim | E. coli DHFR | 0.0204 | [4] |

| Human DHFR | 55.26 | [5] | |

| Methotrexate | Human DHFR | 0.08 | [5] |

| E. coli DHFR | 0.003 |

Experimental Protocols

This section provides a detailed methodology for performing the DHFR inhibition assay with this compound. This protocol is adapted from standard procedures for DHFR assays.[2]

Materials and Reagents

-

Dihydrofolate Reductase (DHFR) enzyme (e.g., from E. coli)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Dihydrofolic acid (DHF)

-

This compound

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT

-

DMSO (for dissolving this compound)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.

-

NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Store in small aliquots at -20°C, protected from light.

-

DHF Stock Solution (10 mM): Dissolve dihydrofolic acid in the assay buffer containing 1% (w/v) sodium ascorbate to prevent oxidation. The pH may need to be adjusted to ~7.5 with NaOH. Store in small aliquots at -80°C, protected from light.

-

DHFR Enzyme Solution: Dilute the DHFR enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Further dilute in assay buffer to the required concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

Assay Procedure

-

Prepare the reaction mixture: In a 96-well plate, prepare the following reaction mixture for each concentration of this compound to be tested. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).

-

Assay Buffer

-

NADPH (final concentration of 100 µM)

-

DHFR enzyme

-

This compound (at various concentrations)

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add DHF (final concentration of 10 µM) to each well to start the reaction.

-

Kinetic measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of this compound from the linear portion of the kinetic curve.

-

Subtract the rate of the background control (no enzyme) from all other rates.

-

Normalize the data by expressing the inhibited rates as a percentage of the uninhibited enzyme activity (no inhibitor control).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Visualizations

DHFR Signaling Pathway and Inhibition

Caption: Inhibition of the DHFR pathway by this compound.

DHFR Inhibition Assay Workflow

Caption: Experimental workflow for the DHFR inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study | MDPI [mdpi.com]

- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Susceptibility of Bacteria to Metioprim: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Metioprim, a dihydrofolate reductase inhibitor. The protocols outlined are based on established standards for antimicrobial susceptibility testing (AST), primarily drawing from guidelines for trimethoprim, a structurally and mechanistically similar compound. These methods are intended to provide reproducible and accurate data for research and drug development purposes.

Introduction

This compound is a synthetic antibacterial agent that, like trimethoprim, functions by inhibiting bacterial dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a key component in the production of nucleic acids and some amino acids. Inhibition of this pathway ultimately halts bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Determining the MIC of this compound is a fundamental step in assessing its potency and spectrum of activity against various bacterial pathogens.

The following sections detail the standardized broth microdilution and agar dilution methods for this compound MIC determination, including quality control parameters, data interpretation, and visual representations of the experimental workflows.

Signaling Pathway of Dihydrofolate Reductase Inhibitors

This compound targets a critical step in the bacterial folate synthesis pathway. The simplified signaling pathway is illustrated below.

Caption: Inhibition of the bacterial folate synthesis pathway by this compound.

Experimental Protocols

The two primary reference methods for MIC determination are broth microdilution and agar dilution.[3][4] Both methods are described here and are suitable for testing this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[5][6]

-

This compound reference powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., deionized water, DMSO, or dilute acid for stock solution)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Turbidity reader or spectrophotometer (optional)

-

Quality control bacterial strains (see Table 1)

Caption: Workflow for the broth microdilution MIC method.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. The choice of solvent will depend on the solubility of the this compound salt. For compounds like trimethoprim, a small amount of 0.05 M HCl or DMSO can be used to aid dissolution, followed by dilution with sterile deionized water.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Include a growth control well (no this compound) and a sterility control well (no bacteria).

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][2]

-

For some bacteriostatic agents like trimethoprim, trailing endpoints (reduced but still visible growth over a range of concentrations) may occur. In such cases, the MIC is often read as the lowest concentration that causes an 80% reduction in growth compared to the growth control.[5]

-

Agar Dilution Method

The agar dilution method is considered a reference standard and is particularly useful for testing multiple bacterial isolates simultaneously.[3][7]

-

This compound reference powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

-

Sterile diluents

-

Incubator (35°C ± 2°C)

-

Quality control bacterial strains (see Table 1)

Caption: Workflow for the agar dilution MIC method.

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of this compound solutions at 10 times the final desired concentrations.

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final desired concentrations.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension of each bacterial isolate as described for the broth microdilution method.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 10⁴ colony-forming units (CFU).

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth at the inoculation sites.

-

The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze.

-

Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of MIC testing. This is achieved by testing standard reference bacterial strains with known MIC ranges.

Table 1: Quality Control Strains and Expected MIC Ranges for Trimethoprim

| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | 0.5 - 2 | 0.5 - 2 |

| Staphylococcus aureus ATCC 29213 | 0.25 - 1 | 0.25 - 1 |

| Enterococcus faecalis ATCC 29212 | >64 | >32 |

| Streptococcus pneumoniae ATCC 49619 | 1 - 4 | 0.5 - 2 |

| Haemophilus influenzae ATCC 49247 | 0.12 - 0.5 | 0.06 - 0.25 |

Note: These ranges are for trimethoprim and should be used as a guideline for this compound until specific ranges are established. The performance of these QC strains should be verified in the testing laboratory.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Example of this compound MIC Data Presentation

| Bacterial Isolate | Method | This compound MIC (µg/mL) | Interpretation |

| E. coli Clinical Isolate 1 | Broth Microdilution | 1 | - |

| E. coli Clinical Isolate 2 | Broth Microdilution | 8 | - |

| S. aureus Clinical Isolate 1 | Agar Dilution | ≤0.5 | - |

| S. aureus Clinical Isolate 2 | Agar Dilution | 4 | - |

| E. coli ATCC 25922 (QC) | Broth Microdilution | 1 | In Control |

| S. aureus ATCC 29213 (QC) | Agar Dilution | 0.5 | In Control |

The interpretation of this compound MIC values as "Susceptible," "Intermediate," or "Resistant" requires the establishment of clinical breakpoints. These breakpoints are determined based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes. As of the current time, specific clinical breakpoints for this compound have not been established by regulatory bodies like CLSI or EUCAST. Researchers should report the quantitative MIC values.

Conclusion

The broth microdilution and agar dilution methods described provide a robust framework for determining the in vitro activity of this compound. Adherence to standardized protocols and the use of appropriate quality control strains are critical for generating reliable and comparable data. The information gathered from these studies is essential for the continued development and potential clinical application of this compound as an antibacterial agent.

References